FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687078
InChI: InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H27NO4
Molecular Weight: 477.5 g/mol

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid

CAS No.:

Cat. No.: VC13687078

Molecular Formula: C31H27NO4

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid -

Specification

Molecular Formula C31H27NO4
Molecular Weight 477.5 g/mol
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid
Standard InChI InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1
Standard InChI Key PAOZLXFVEJEANM-XMMPIXPASA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is characterized by the following structural features:

  • Backbone: A β-amino acid framework with a carboxylic acid group at the C-terminus and an Fmoc-protected amine at the N-terminus.

  • Chirality: The R-configuration at the third carbon ensures stereochemical specificity in peptide assembly.

  • Biphenyl Moiety: A 4'-biphenyl group attached to the fourth carbon, conferring significant hydrophobicity and steric bulk.

The compound’s molecular formula is C₃₁H₂₇NO₄, with a molecular weight of 477.5 g/mol. Its IUPAC name is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid, and its stereochemistry is confirmed by the isomeric SMILES string:
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.

Physicochemical Data

PropertyValueSource
Molecular Weight477.5 g/mol
SolubilitySoluble in DMSO, DMF
Storage Conditions2–8°C, sealed, dry
Hydrophobicity (LogP)Estimated 6.2 (biphenyl contribution)

The biphenyl side chain elevates the compound’s logP value, enhancing its affinity for lipid membranes and hydrophobic protein domains.

Synthesis and Purification Strategies

Conventional Multi-Step Synthesis

Traditional synthesis routes involve:

  • Biphenyl Incorporation: Suzuki-Miyaura coupling to attach the biphenyl group to a β-amino acid precursor.

  • Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride to shield the amine group.

  • Chiral Resolution: Chromatographic separation to isolate the R-enantiomer.

Yields typically range from 40–60%, with purity >95% after HPLC purification.

Recent Advancements: One-Pot Synthesis

A streamlined one-pot method has been developed, combining biphenyl coupling and Fmoc protection in a single reaction vessel. Key advantages include:

  • Yield Improvement: Up to 94% in optimized conditions.

  • Reduced Purification: Crude product purity reaches 85–90%, minimizing chromatographic steps.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS, where its properties enable:

  • Controlled Assembly: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), allowing iterative peptide elongation.

  • Enhanced Stability: Biphenyl side chains reduce aggregation and improve solubility in organic solvents (e.g., DMF).

Structural Modulation of Peptides

Incorporating this residue into peptides confers:

  • Helix Stabilization: Hydrophobic interactions promote α-helix formation in membrane proteins.

  • Receptor Targeting: Biphenyl groups mimic aromatic residues in natural ligands, enhancing binding to G-protein-coupled receptors (GPCRs).

Research Findings and Biological Relevance

In Vitro Studies

While direct biological data for this compound is limited, analogs with biphenyl moieties exhibit:

  • Protease Resistance: Extended half-life in serum-containing media due to reduced enzymatic cleavage.

  • Cellular Uptake: Improved permeability across Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s).

Comparative Analysis with Related Derivatives

DerivativeSide ChainMolecular WeightKey Application
FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acidBiphenyl477.5 g/molSPPS, hydrophobic motifs
FMoc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid 4-Methylphenyl415.48 g/molPeptide solubility tuning
FMoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid 4-tert-Butylphenyl457.6 g/molSteric hindrance studies

The biphenyl derivative’s higher molecular weight and hydrophobicity make it superior for membrane-associated peptides, whereas methyl or tert-butyl variants offer moderate steric effects .

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